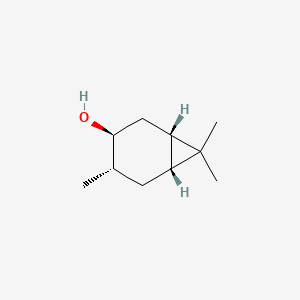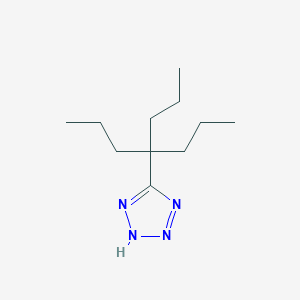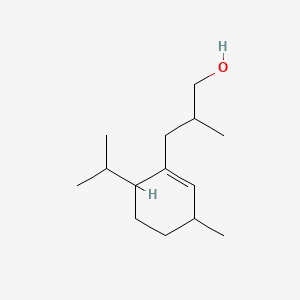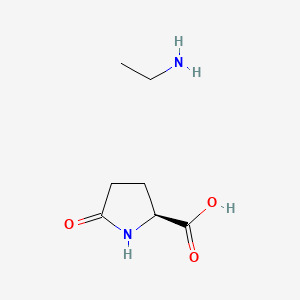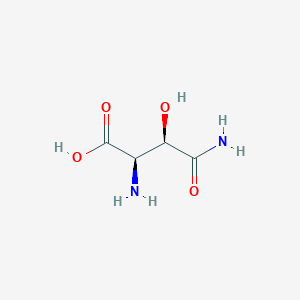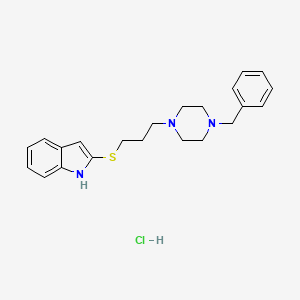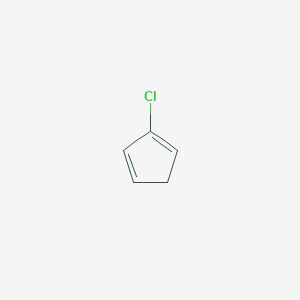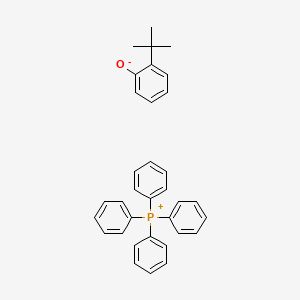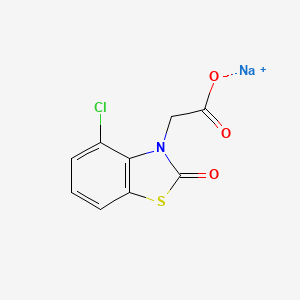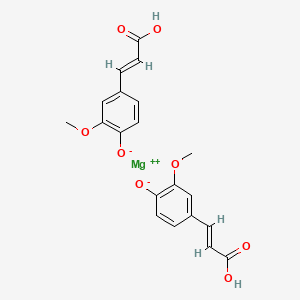
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide is a complex organic compound that belongs to the class of phosphinates This compound is characterized by the presence of a phosphine oxide group, a carboxylic acid group, and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide typically involves multiple steps. One common method includes the reaction of 4-methylphenol with phosphorus trichloride to form a phosphorochloridate intermediate. This intermediate is then reacted with phenol in the presence of a base to yield the desired phosphinecarboxylic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phenyl esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, especially as enzyme inhibitors.
Industry: It is utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
Mechanism of Action
The mechanism by which phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form strong coordination bonds with metal ions, making it an effective ligand in catalysis. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways, potentially inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
Phosphinic acid derivatives: These compounds share the phosphine oxide group but differ in their ester or carboxylic acid substituents.
Phosphonates: Similar in structure but contain a direct carbon-phosphorus bond instead of the ester linkage.
Phosphates: Naturally occurring compounds with a similar phosphate group but different overall structure.
Uniqueness
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
74270-20-5 |
|---|---|
Molecular Formula |
C14H13O5P |
Molecular Weight |
292.22 g/mol |
IUPAC Name |
(4-methylphenoxy)-phenoxycarbonylphosphinic acid |
InChI |
InChI=1S/C14H13O5P/c1-11-7-9-13(10-8-11)19-20(16,17)14(15)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) |
InChI Key |
NBWATDHMSKFGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(C(=O)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


